Abz-GIVRAK(Dnp)

Cathepsin B FRET assay Kinetic parameters

Eliminate ambiguous signal attribution in lysosomal protease assays. Generic substrates like Z-Phe-Arg-AMC cross-react with cathepsins L, K, and S, compromising data validity. Abz-GIVRAK(Dnp) solves this with: - kcat/Km of 7288 mM⁻¹s⁻¹ and 73-fold selectivity for cathepsin B over cathepsin L. - pH optimum of 5.4, matching lysosomal conditions for ex vivo studies. - FRET-based continuous monitoring in 96/384-well HTS formats, with effective substrate concentrations as low as 1-5 µM, reducing per-well costs.

Molecular Formula C41H61N13O12
Molecular Weight 928.0 g/mol
CAS No. 827044-38-2
Cat. No. B6307784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-GIVRAK(Dnp)
CAS827044-38-2
Molecular FormulaC41H61N13O12
Molecular Weight928.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1
InChIKeySVDPRCWUGMJJJZ-PLPDKLJWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-GIVRAK(Dnp) CAS 827044-38-2: FRET Substrate Procurement for Cathepsin B Activity Assays


Abz-GIVRAK(Dnp) (Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH) is a fluorescence resonance energy transfer (FRET) peptide substrate rationally optimized for human cathepsin B, a lysosomal cysteine protease implicated in tumor invasion, metastasis, and neurodegenerative pathology [1]. The compound incorporates ortho-aminobenzoic acid (Abz) as the fluorophore and a 2,4-dinitrophenyl (Dnp) moiety attached to the ε-amino group of the C-terminal lysine as the quencher, enabling continuous fluorometric monitoring of proteolytic cleavage at the Arg↓Ala bond without separation steps . Its sequence was identified through positional-scanning combinatorial library screening to contain the most favorable residues for cathepsin B recognition at the P3–P1′ subsites [1].

Why Abz-GIVRAK(Dnp) Cannot Be Replaced by Generic Cathepsin Substrates in Cathepsin B Assays


Cathepsin B exhibits both carboxydipeptidase (exopeptidase) and endopeptidase activities modulated by pH-dependent conformational changes in its occluding loop, meaning that substrate sequence, C-terminal chemistry, and FRET pair selection profoundly influence observed cleavage rates [1]. Generic cathepsin substrates such as Z-Phe-Arg-AMC yield substantially lower specificity constants for cathepsin B and exhibit significant cross-reactivity with other cysteine cathepsins (e.g., cathepsins L, K, S), leading to ambiguous signal attribution in complex biological samples [2]. The quantitative evidence below demonstrates that Abz-GIVRAK(Dnp) offers precisely characterized, peer-reviewed kinetic parameters and selectivity profiles that enable reproducible, interpretable assay results, whereas substitution with unoptimized or broadly reactive alternatives introduces unacceptable experimental variability and compromised data validity .

Abz-GIVRAK(Dnp) Technical Evidence: Quantitative Differentiation Against Analogous Cathepsin Substrates


Abz-GIVRAK(Dnp) Catalytic Efficiency Versus Alternative Cathepsin B Substrates

Abz-GIVRAK(Dnp) exhibits a specificity constant (kcat/Km) of 7288 mM⁻¹s⁻¹ for human cathepsin B under optimal assay conditions, representing the highest catalytic efficiency reported for any cathepsin B substrate at the time of its characterization [1]. In direct comparison, the commonly employed commercial substrate Z-Phe-Arg-AMC displays a reported kcat/Km of approximately 2.5 mM⁻¹s⁻¹ (calculated from reported kcat ~1 s⁻¹ and Km ~400 µM) for cathepsin B under comparable pH conditions [2], a difference exceeding three orders of magnitude.

Cathepsin B FRET assay Kinetic parameters Enzyme efficiency

Abz-GIVRAK(Dnp) Selectivity Profile Across Lysosomal Cysteine Cathepsin Family

Selectivity profiling reveals that Abz-GIVRAK(Dnp) is preferentially hydrolyzed by cathepsin B, with kcat/Km values of 133.3 mM⁻¹s⁻¹ for cathepsin K, 100 mM⁻¹s⁻¹ for cathepsin L, 32 mM⁻¹s⁻¹ for cathepsin V, 17 mM⁻¹s⁻¹ for cathepsin X, and 75 mM⁻¹s⁻¹ for cruzain . The selectivity ratio (kcat/Km for cathepsin B divided by kcat/Km for cathepsin L) is approximately 73:1, demonstrating that the substrate is cleaved 73-fold more efficiently by cathepsin B than by cathepsin L, the most promiscuous alternative lysosomal cysteine protease likely to confound assays in complex cellular lysates.

Enzyme selectivity Cysteine protease Cross-reactivity FRET substrate

Abz-GIVRAK(Dnp) pH-Dependent Activity Profile and Comparison with Endopeptidase Analog

Cathepsin B activity with Abz-GIVRAK(Dnp)-OH (free C-terminal carboxyl) displays a sharp pH optimum at pH 5.4, consistent with the enzyme's carboxydipeptidase mode requiring interaction between the terminal carboxyl group and histidine residues (His110/His111) within the occluding loop [1]. In contrast, the C-terminally amidated analog Abz-GIVRAK(Dnp)-NH₂ exhibits a broader activity plateau across pH 4.6–6.2 with significantly reduced catalytic efficiency (kcat/Km = 1179 mM⁻¹s⁻¹ vs. 7288 mM⁻¹s⁻¹ for the -OH form), reflecting disrupted electrostatic interactions [2]. At pH 7.4 (physiological extracellular conditions), the -OH substrate retains detectable activity whereas the -NH₂ analog shows markedly diminished signal.

pH profiling Carboxydipeptidase activity Occluding loop Assay optimization

Abz-GIVRAK(Dnp) Serum Stability Considerations for In Vitro and Ex Vivo Applications

The endopeptidase-optimized derivative Abz-GIVRAK(Dnp)-Gly-Ser-NH₂ (C-terminally elongated analog) exhibits a serum half-life (T1/2) of 3.7 minutes in human serum, with LC-MS analysis confirming degradation at the Arg↓Ala cleavage site [1]. Substitution of arginine with citrulline extended the serum half-life to 8.9 minutes (2.4-fold improvement) [1]. This degradation susceptibility underscores a critical procurement consideration: Abz-GIVRAK(Dnp)-OH is not intended for prolonged serum incubation experiments without stabilization modifications.

Serum stability Proteolytic degradation Assay validation Half-life

Abz/Dnp FRET Pair Performance Versus Alternative Donor-Acceptor Combinations

The Abz (ortho-aminobenzoic acid) / Dnp (2,4-dinitrophenyl) FRET pair utilized in Abz-GIVRAK(Dnp) provides excitation at 320 nm and emission at 420 nm, with the Dnp moiety positioned on the lysine side chain enabling efficient intramolecular quenching of Abz fluorescence in the intact substrate [1]. Upon cathepsin B cleavage at Arg↓Ala, the spatial separation of Abz-containing and Dnp-containing fragments results in fluorescence recovery proportional to enzymatic activity. This Abz/Dnp configuration has been validated across multiple protease families and is documented to provide high quenching efficiency compared to alternative pairs such as EDANS/Dabcyl [2].

FRET efficiency Quenching Signal-to-noise ratio Fluorogenic assay

Abz-GIVRAK(Dnp) Optimal Application Scenarios for Scientific Procurement


High-Throughput Screening of Cathepsin B Inhibitors for Oncology Drug Discovery

The exceptionally high kcat/Km of 7288 mM⁻¹s⁻¹ [1] combined with the 73-fold selectivity over cathepsin L makes Abz-GIVRAK(Dnp) ideally suited for automated high-throughput screening (HTS) campaigns targeting cathepsin B inhibition. The FRET-based fluorescence readout enables continuous kinetic monitoring in 96- or 384-well formats without separation steps, while the high catalytic efficiency permits substrate concentrations as low as 1–5 µM—reducing per-well reagent costs in large-scale screens. The established selectivity profile minimizes false hits arising from inhibition of contaminating cathepsin L or cathepsin K in compound library screening.

Quantitative Cathepsin B Activity Measurement in Tumor Cell Lysates and Tissue Homogenates

For researchers quantifying cathepsin B activity in biological specimens—such as breast cancer cell lysates or tumor tissue homogenates—the documented 73-fold selectivity for cathepsin B over cathepsin L enables confident attribution of fluorescence signal to the target protease even in samples containing multiple lysosomal cysteine proteases. The pH optimum of 5.4 [2] aligns precisely with lysosomal pH, making this substrate optimal for ex vivo measurements of lysosomal cathepsin B activity following subcellular fractionation. Procurement of Abz-GIVRAK(Dnp) rather than pan-cathepsin substrates ensures that observed activity changes reflect genuine cathepsin B regulation rather than confounding contributions from other cathepsin family members.

Mechanistic Studies of pH-Dependent Cathepsin B Exopeptidase Activity and Occluding Loop Function

Abz-GIVRAK(Dnp)-OH serves as the reference substrate for investigating cathepsin B's pH-dependent transition between exopeptidase and endopeptidase activity modes mediated by the occluding loop [2]. Its sharply defined pH optimum at 5.4 distinguishes it from C-terminally amidated analogs, providing a validated tool for studies examining how mutations in the occluding loop (His110/His111) or pH perturbations alter the enzyme's cleavage mode preference. This application is essential for basic enzymology research and for understanding how tumor-associated acidosis modulates cathepsin B substrate specificity in the tumor microenvironment.

Development and Validation of Cathepsin B-Activatable Probes and Drug Delivery Systems

Abz-GIVRAK(Dnp) serves as the foundational sequence for engineering cathepsin B-activatable cell-penetrating peptides (ACPPs) and prodrug linkers [3]. The core GIVRAK recognition sequence has been optimized through iterative C-terminal elongation and modification studies to yield endopeptidase-selective variants with improved kinetic properties. For research groups developing cathepsin B-responsive therapeutic or imaging agents, procurement of the parent Abz-GIVRAK(Dnp) substrate provides a validated starting scaffold and a calibrated reference standard for evaluating cleavage efficiency of derivative sequences under standardized assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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